2-(4-(2,4-Dimethylbenzoyl)piperidin-1-yl)acetonitrile
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Overview
Description
2-(4-(2,4-Dimethylbenzoyl)piperidin-1-yl)acetonitrile is a compound that features a piperidine ring substituted with a 2,4-dimethylbenzoyl group and an acetonitrile group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
2-(4-(2,4-Dimethylbenzoyl)piperidin-1-yl)acetonitrile can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the nitrile group to an amine.
Scientific Research Applications
2-(4-(2,4-Dimethylbenzoyl)piperidin-1-yl)acetonitrile has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of 2-(4-(2,4-Dimethylbenzoyl)piperidin-1-yl)acetonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar compounds to 2-(4-(2,4-Dimethylbenzoyl)piperidin-1-yl)acetonitrile include other piperidine derivatives such as:
- 2-(4-Benzoylpiperidin-1-yl)acetonitrile
- 2-(4-(2-Methylbenzoyl)piperidin-1-yl)acetonitrile
- 2-(4-(3,4-Dimethylbenzoyl)piperidin-1-yl)acetonitrile
These compounds share structural similarities but differ in the substitution pattern on the benzoyl group, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-3-4-15(13(2)11-12)16(19)14-5-8-18(9-6-14)10-7-17/h3-4,11,14H,5-6,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXNSEBOZYGYRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCN(CC2)CC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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